molecular formula C2F4I2 B14618574 1,1,1,2-Tetrafluoro-2,2-diiodoethane CAS No. 57171-63-8

1,1,1,2-Tetrafluoro-2,2-diiodoethane

Cat. No.: B14618574
CAS No.: 57171-63-8
M. Wt: 353.82 g/mol
InChI Key: CJGCSCCKQJWTQF-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrafluoro-2,2-diiodoethane, identified by CAS RN 354-65-4, is an organofluorine compound with the molecular formula C2F4I2 and a molecular weight of 353.83 g/mol . This reagent is characterized by its perfluoroethane backbone substituted with two iodine atoms, a structure that is often supplied stabilized with copper chips to ensure its longevity . Researchers value this compound as a versatile building block in synthetic chemistry, particularly for introducing tetrafluoroethane segments into more complex molecules or for participating in cross-coupling reactions where the iodine atoms act as leaving groups . Its specific molecular structure, represented by the SMILES notation C(C(F)(F)I)(F)(F)I, and standardized identifiers such as the InChI Key NZXVPCQHQVWOFD-UHFFFAOYSA-N facilitate its accurate handling and referencing in experimental workflows and regulatory documentation . This product is designated "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers can procure this chemical in various purities, typically ranging from 95% to 98%, and in multiple pack sizes to suit laboratory-scale requirements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57171-63-8

Molecular Formula

C2F4I2

Molecular Weight

353.82 g/mol

IUPAC Name

1,1,1,2-tetrafluoro-2,2-diiodoethane

InChI

InChI=1S/C2F4I2/c3-1(4,5)2(6,7)8

InChI Key

CJGCSCCKQJWTQF-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(I)I)(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1,2,2 Tetrafluoro 1,2 Diiodoethane

Historical Development of Synthetic Routes to 1,1,2,2-Tetrafluoro-1,2-diiodoethane

The initial preparations of 1,1,2,2-tetrafluoro-1,2-diiodoethane were marked by the necessity of demanding reaction conditions to facilitate the addition of iodine to tetrafluoroethylene (B6358150).

Early Preparations Utilizing Superatmospheric Pressures

Historically, the direct synthesis of 1,1,2,2-tetrafluoro-1,2-diiodoethane from tetrafluoroethylene and iodine required the use of superatmospheric pressures. google.com Previous attempts to react these components at atmospheric pressure, for instance in an alcoholic solution, had proven unsuccessful. google.com Successful preparations necessitated pressures of at least 25 p.s.i.a., a condition that presented significant disadvantages for commercial-scale production due to the complexities and costs associated with high-pressure equipment. google.com

Photo-Initiated Reactions with Actinic Radiation

A significant advancement in the synthesis of 1,1,2,2-tetrafluoro-1,2-diiodoethane was the discovery that the reaction could be effectively initiated by actinic radiation at atmospheric pressure. google.com This method contradicted previous understandings that superatmospheric pressures were essential. By employing a source of actinic radiation, particularly visible light with wavelengths in the range of 4,000-7,000 Angstrom units, the reaction between tetrafluoroethylene and iodine could proceed efficiently. google.com This photo-initiated process represented a major step towards a more commercially viable and simpler method of production, eliminating the need for high-pressure reactors. google.com

Modern and Optimized Synthesis Approaches for 1,1,2,2-Tetrafluoro-1,2-diiodoethane

Contemporary synthetic strategies have focused on optimizing reaction conditions to maximize efficiency and yield, building upon the foundational photo-initiated methods.

Solvent-Assisted Synthesis in Halogenated Hydrocarbon Media

The use of a halogenated aliphatic hydrocarbon solvent was found to be a crucial component in carrying out the photo-initiated reaction at atmospheric pressure. google.com This solvent-assisted approach facilitates the reaction between tetrafluoroethylene and iodine, leading to high yields and conversions. google.com Notably, the product itself, 1,1,2,2-tetrafluoro-1,2-diiodoethane, can serve as the reaction solvent, streamlining the process. google.com This method avoids the disadvantages associated with organic solvents under superatmospheric pressure and allows for a more controlled reaction environment. google.com

Investigations into Reaction Conditions for Enhanced Yields and Conversions

Further research has focused on optimizing the parameters of the photo-initiated, solvent-assisted synthesis to achieve nearly theoretical yields and conversions. google.com Key variables investigated include temperature and the intensity of the actinic radiation. The reaction can be initiated at temperatures between approximately -16°C and +50°C, with a preferred operating range of 0-20°C to maintain control over the reaction. google.com By carefully managing these conditions, the process can be carried out to completion, yielding a product of high purity. google.com For example, using a 150-watt spotlight for irradiation and maintaining a temperature of about 20°C, the reaction of iodine with tetrafluoroethylene in a 1,1,2,2-tetrafluoro-1,2-diiodoethane solvent proceeds efficiently. google.com

Interactive Data Table: Synthesis Parameters

ParameterHistorical Method (Superatmospheric)Modern Method (Photo-initiated)
Pressure ≥ 25 p.s.i.a.Atmospheric
Initiation Thermal/PressureActinic Radiation (Visible Light)
Solvent With or without solventsHalogenated Hydrocarbon (e.g., the product itself)
Temperature Not specified-16°C to +50°C (Optimal: 0-20°C)
Yield Not specifiedQuantitative
Conversion Not specifiedQuantitative

Mechanistic Insights into Formation and Stereochemical Control

The synthesis of 1,1,2,2-tetrafluoro-1,2-diiodoethane from tetrafluoroethylene and iodine under the influence of actinic radiation proceeds via a free-radical mechanism. The visible light provides the energy to dissociate the iodine molecule (I₂) into two iodine radicals (I•). These highly reactive radicals then attack the double bond of the tetrafluoroethylene molecule (C₂F₄), initiating a chain reaction that ultimately leads to the formation of the diiodinated product. The compound 1,1,2,2-tetrafluoro-1,2-diiodoethane is achiral and does not have defined stereocenters. nih.gov The symmetrical nature of both the tetrafluoroethylene starting material and the attacking iodine molecule results in a single, achiral product.

Telomerization Strategies Involving 1,1,2,2-Tetrafluoro-1,2-diiodoethane as a Starting Material

Telomerization is a crucial process for synthesizing fluorinated oligomers and polymers, where a telogen (chain transfer agent) reacts with a monomer (taxogen) to form adducts known as telomers. 1,1,2,2-Tetrafluoro-1,2-diiodoethane (C₂F₄I₂) serves as an important telogen, enabling the synthesis of α,ω-diiodoperfluoroalkanes. These products are valuable intermediates for creating a variety of fluorinated materials, including polymers and surfactants. acs.orggoogle.com The process typically proceeds via a free radical mechanism, where the relatively weak carbon-iodine bond is cleaved to initiate the reaction.

The telomerization reaction involving C₂F₄I₂ can be generalized as follows:

I-CF₂CF₂-I + n(M) → I-(M)ₙ-CF₂CF₂-I

Where 'M' represents the monomer unit and 'n' is the degree of polymerization. The reaction conditions, including the initiator, temperature, and ratio of reactants, significantly influence the distribution of telomers with different chain lengths.

Detailed research has explored the use of 1,1,2,2-tetrafluoro-1,2-diiodoethane in telomerization reactions with various fluoroalkenes. For instance, the telomerization of tetrafluoroethylene (TFE) with C₂F₄I₂ yields a series of diiodoperfluoroalkanes with the structure I(CF₂CF₂)ₙI. acs.org Similarly, reactions with other monomers like vinylidene fluoride (B91410) (VDF) and hexafluoropropylene (HFP) have been investigated to produce fluorinated telomers with specific properties. documentsdelivered.comacademie-sciences.fr

The initiation of these radical reactions can be achieved through several methods, including thermal decomposition of initiators, photochemical irradiation, or high-energy radiation. fluorine1.ruresearchgate.net For example, visible-light-promoted perfluoroalkylation has emerged as a milder alternative to traditional methods that require radical initiators like peroxides or high temperatures. fluorine1.ru Photocatalytic radical addition of similar iodo-fluoro compounds to alkenes has been successfully demonstrated using organic dyes like Rhodamine B under blue LED light irradiation. fluorine1.ru

The resulting α,ω-diiodoperfluoroalkane telomers are versatile building blocks. They can be used to synthesize fluorinated telechelic compounds, which are polymers with functional end groups, enabling their use in the creation of block copolymers and other advanced polymer architectures. kaust.edu.sa

The table below summarizes key findings from various telomerization studies using different monomers with 1,1,2,2-tetrafluoro-1,2-diiodoethane or similar diiodoalkanes as the telogen.

Monomer (Taxogen)Initiator/MethodKey FindingsResulting Telomers (General Structure)
Tetrafluoroethylene (TFE)Chemical InitiatorsProduces a series of diiodoperfluoroalkanes. acs.orgI(CF₂CF₂)ₙI
Hexafluoropropene (HFP)Not SpecifiedUsed to synthesize various fluorinated telomers. documentsdelivered.comI[CF(CF₃)CF₂]ₙ(CF₂)₂[CF₂CF(CF₃)]ₘI
Vinylidene Fluoride (VDF)Not SpecifiedForms the basis for fluorinated telomers and polymers. documentsdelivered.comkaust.edu.saI(CH₂CF₂)ₙ(CF₂)₂(CF₂CH₂)ₘI
Alkenes (General)Photocatalytic (Rhodamine B, blue LED)Radical addition proceeds smoothly at ambient temperature. fluorine1.ruR-CHI-CH₂(CF₂)₂H

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1,1,2,2 Tetrafluoro 1,2 Diiodoethane

Photodissociation Dynamics and Pathways of 1,1,2,2-Tetrafluoro-1,2-diiodoethane

The photodissociation of 1,1,2,2-tetrafluoro-1,2-diiodoethane (C₂F₄I₂) is a process that has been elucidated through advanced spectroscopic techniques, revealing a sequential mechanism of bond cleavage. When the molecule is excited by a laser pulse, the initial event is the breaking of one of the carbon-iodine (C-I) bonds. This is followed by the cleavage of the second C-I bond, a process that is not simultaneous with the first. nih.gov This non-concerted elimination of the two iodine atoms is a key feature of its photodissociation dynamics. nih.gov The reaction ultimately leads to the formation of tetrafluoroethylene (B6358150) (C₂F₄) and two iodine atoms.

Ultrafast Electron Diffraction Studies of Transient Intermediates

Ultrafast electron diffraction (UED) has been a pivotal technique for observing the transient structures that form during the photodissociation of 1,1,2,2-tetrafluoro-1,2-diiodoethane. nih.govunl.edu UED allows for the direct visualization of molecular structures on extremely short timescales, typically femtoseconds to picoseconds. wikipedia.org In the case of C₂F₄I₂, UED experiments have successfully captured the fleeting existence of the C₂F₄I radical intermediate. nih.govunl.edu

Following the initial laser pulse that cleaves the first C-I bond, the resulting C₂F₄I radical has been directly observed. nih.gov The evolution of this ground-state intermediate was monitored by tracking the population change of the second C-I bond. nih.gov These studies determined that the breakage of this second bond has a reaction time of 17 ± 2 picoseconds. nih.gov This direct observation of the intermediate and the measurement of its lifetime represent a significant advance in understanding the step-by-step mechanism of this chemical reaction. nih.gov

Influence of Fluorination on Reaction Dynamics in Comparison with 1,2-Diiodoethane (B146647)

The presence of fluorine atoms in 1,1,2,2-tetrafluoro-1,2-diiodoethane significantly influences its reaction dynamics when compared to its non-fluorinated counterpart, 1,2-diiodoethane (C₂H₄I₂). In the gas phase, the photodissociation of 1,2-diiodoethane also proceeds through a two-step mechanism involving the initial cleavage of a C-I bond to form the C₂H₄I radical, followed by the breaking of the second C-I bond. nih.govresearchgate.net

However, the electronic effects of the fluorine atoms alter the stability and reactivity of the intermediates. Fluorination can impact the competition between different reaction pathways. For instance, in related reactions, fluorination of the carbon backbone has been shown to suppress certain elimination pathways while opening up new reaction channels. nih.gov While the primary gas-phase photodissociation pathway of sequential C-I bond cleavage is similar for both molecules, the energetics and lifetimes of the radical intermediates are expected to differ due to the strong electron-withdrawing nature of the fluorine atoms.

Solvent Effects on Photoreaction Mechanisms in Solution Phase

In the solution phase, the surrounding solvent molecules can play a crucial role in the photoreaction mechanism of diiodoalkanes. For the non-fluorinated 1,2-diiodoethane, studies have shown that in solution, a new reaction channel becomes available that is not observed in the gas phase. nih.govresearchgate.net The bridged C₂H₄I• radical intermediate can interact with a free iodine atom in the solvent cage to form a C₂H₄I-I isomer without an energy barrier. nih.govresearchgate.net This isomer can then decompose to form ethylene (B1197577) (C₂H₄) and molecular iodine (I₂). nih.govresearchgate.net

While specific studies on the solvent effects on 1,1,2,2-tetrafluoro-1,2-diiodoethane are less detailed in the provided information, general principles suggest that the solvent polarity and hydrogen-bonding capabilities can influence reaction rates and potentially stabilize or destabilize intermediates. nih.gov It is plausible that similar solvent-induced reaction pathways, potentially involving the formation of a C₂F₄I-I isomer, could occur for the fluorinated compound, competing with the sequential dissociation into tetrafluoroethylene and iodine atoms. The specific nature of these solvent effects would depend on the interplay between the solvent and the highly fluorinated intermediates.

Halogen Elimination Reactions and Characterization of Radical Intermediates

The elimination of iodine atoms from 1,1,2,2-tetrafluoro-1,2-diiodoethane is a key reactive pathway, particularly under photochemical conditions. This process involves the formation of radical intermediates, the structures of which have been a subject of significant investigation.

Structural Characterization of Bridged Versus Classical Radical Configurations

A central question in the study of haloethyl radicals, such as the C₂F₄I• intermediate, is the nature of its structure: does it adopt a classical "open" configuration (I-CF₂-CF₂•) or a "bridged" structure where the iodine atom interacts with both carbon atoms simultaneously? Ultrafast electron diffraction studies on the C₂F₄I radical generated from the photodissociation of 1,1,2,2-tetrafluoro-1,2-diiodoethane have provided direct structural insights. nih.gov

The experimental evidence indicates that the structure of the short-lived C₂F₄I radical is more consistent with the classical radical structure than the bridged configuration. nih.gov This finding is significant as the structure of the radical intermediate can have profound implications for the subsequent reaction steps and the stereochemistry of the final products. For the non-fluorinated C₂H₄I• radical, both bridged and anti (classical) structures have been considered in theoretical and experimental studies, with the bridged form being energetically accessible. nih.govresearchgate.net The preference for a classical structure in the fluorinated radical highlights the influence of the electronegative fluorine atoms on the electron distribution and geometry of the intermediate.

Role in Stereochemical Control of Reaction Products

The structure of the radical intermediate plays a crucial role in determining the stereochemistry of the final products in reactions where stereoisomers are possible. A bridged radical, by its nature, restricts rotation around the carbon-carbon bond, which can lead to a high degree of stereoselectivity in the products. Conversely, a classical radical allows for freer rotation around the C-C bond, which can lead to a mixture of stereoisomers.

Given that ultrafast electron diffraction studies suggest a preference for the classical radical structure for the C₂F₄I• intermediate, it implies that reactions proceeding through this intermediate may exhibit less stereochemical control compared to reactions that involve a more rigid, bridged intermediate. nih.gov The specific stereochemical outcomes would also depend on the lifetime of the radical and the relative rates of C-C bond rotation versus the subsequent reaction steps, such as the elimination of the second iodine atom.

Interactive Data Tables

Table 1: Photodissociation Dynamics of 1,1,2,2-Tetrafluoro-1,2-diiodoethane

Feature Observation Source(s)
Reaction Mechanism Non-concerted elimination of two iodine atoms nih.gov
Intermediate Species C₂F₄I radical nih.govunl.edu
Intermediate Lifetime 17 ± 2 ps for the second C-I bond breakage nih.gov

| Final Products | Tetrafluoroethylene (C₂F₄) and two Iodine atoms | |

Table 2: Structural Characteristics of the C₂F₄I Radical Intermediate

Structural Feature Finding Technique Source(s)
Preferred Configuration More favorable to the classical radical structure Ultrafast Electron Diffraction nih.gov

| Alternative Configuration | Less favorable to the bridged radical structure | Ultrafast Electron Diffraction | nih.gov |

Electrophilic and Nucleophilic Reaction Mechanisms Initiated by 1,1,2,2-Tetrafluoro-1,2-diiodoethane

The chemical behavior of 1,1,2,2-tetrafluoro-1,2-diiodoethane is largely dictated by the presence of highly electronegative fluorine atoms, which significantly influence the nature of the carbon-iodine (C-I) bonds. The strong inductive effect of the fluorine atoms renders the carbon atoms electron-deficient, making them susceptible to attack by nucleophiles. Consequently, 1,1,2,2-tetrafluoro-1,2-diiodoethane primarily functions as an electrophile in its reactions.

A nucleophilic attack on 1,1,2,2-tetrafluoro-1,2-diiodoethane can initiate a variety of reaction pathways, including substitution and elimination. The carbon atom bonded to iodine acts as the electrophilic center, while the iodine atom serves as a leaving group. The reaction mechanism is typically a nucleophilic substitution, where an electron-rich species displaces one of the iodide ions.

A notable example of its reactivity is the photochemical reaction with dimethyl sulfide (B99878) (a nucleophile), which results in a high yield of tetrafluoroethylene. rsc.org This reaction proceeds via an elimination pathway rather than a simple substitution. Similarly, its reaction with dimethyl disulphide under photochemical conditions yields a mixture of products, including 1,2-bis(methylthio)tetrafluoroethane and tetrafluoroethylene, indicating that both substitution and elimination mechanisms can occur. rsc.org

The reaction with dimethyl disulphide suggests a radical mechanism initiated by the photochemical cleavage of the C-I bond, followed by reaction with the sulfur-containing nucleophile. The formation of various products highlights the complex reactivity of the compound, which can be channeled through different mechanistic pathways depending on the reacting partner and conditions.

Table 1: Products from the Photochemical Reaction of 1,1,2,2-Tetrafluoro-1,2-diiodoethane with Sulfur Nucleophiles rsc.org
NucleophileMajor Product(s)Reaction Type
Dimethyl sulfideTetrafluoroethyleneElimination
Dimethyl disulphide1,2-bis(methylthio)tetrafluoroethane, TetrafluoroethyleneSubstitution & Elimination

Reactivity with Organometallic Reagents, e.g., in Samarium(II) Iodide Formation

1,1,2,2-Tetrafluoro-1,2-diiodoethane exhibits significant reactivity with various metals and organometallic reagents. This reactivity is central to its role in the synthesis of important chemical reagents and in facilitating carbon-carbon bond formation. Perfluoroalkyl iodides are widely used as precursors to generate perfluoroalkyl radicals or organometallic species. nih.govconicet.gov.ar

A primary and highly significant application of 1,1,2,2-tetrafluoro-1,2-diiodoethane is in the preparation of samarium(II) iodide (SmI₂), a powerful single-electron transfer agent widely used in organic synthesis. chemistry-chemists.com In this process, samarium metal reacts with 1,1,2,2-tetrafluoro-1,2-diiodoethane in an inert solvent, typically tetrahydrofuran (B95107) (THF). chemistry-chemists.comwikipedia.org The diiodoalkane acts as an oxidant for the samarium metal.

The reaction mechanism involves the transfer of two electrons from two samarium atoms to the diiodoalkane. This results in the formation of two iodide anions and the elimination of a molecule of tetrafluoroethylene. The samarium(II) cations and iodide anions combine to form samarium(II) iodide.

This method, originally developed by Kagan using 1,2-diiodoethane, is a convenient way to prepare solutions of SmI₂ for immediate use in synthesis. nih.govchemistry-chemists.com The resulting deep blue solution of SmI₂ in THF is a versatile reagent capable of reducing a wide range of functional groups and promoting various coupling reactions. wikipedia.orgnih.gov

Table 2: Synthesis of Samarium(II) Iodide using 1,1,2,2-Tetrafluoro-1,2-diiodoethane
ParameterDescription
ReactantsSamarium metal (Sm), 1,1,2,2-Tetrafluoro-1,2-diiodoethane (ICF₂CF₂I)
SolventTetrahydrofuran (THF) chemistry-chemists.com
Main ProductSamarium(II) iodide (SmI₂) chemistry-chemists.com
By-productTetrafluoroethylene (CF₂=CF₂) wikipedia.org
Reaction TypeOxidative-reductive elimination

Beyond samarium, 1,1,2,2-tetrafluoro-1,2-diiodoethane can react with other metals, such as zinc and copper, to initiate radical perfluoroalkylation reactions. conicet.gov.ar These metals can act as single-electron transfer agents, cleaving the C-I bond to generate a perfluoroalkyl radical, which can then be used in various synthetic transformations, including additions to unsaturated compounds. conicet.gov.ar

Advanced Spectroscopic and Structural Characterization of 1,1,2,2 Tetrafluoro 1,2 Diiodoethane and Its Supramolecular Assemblies

Time-Resolved X-ray Liquidography (TRXL) for Studying Solution-Phase Structural Dynamics

Time-Resolved X-ray Liquidography (TRXL) is a powerful experimental technique used to directly observe the transient structures of molecules as they undergo chemical reactions in solution. scispace.com For 1,1,2,2-tetrafluoro-1,2-diiodoethane, TRXL studies have provided a detailed picture of the structural dynamics following photoinduced dissociation of the carbon-iodine bond. mdpi.comnih.gov

Upon excitation with ultraviolet light (e.g., 267 nm), a C-I bond in C₂F₄I₂ breaks, leading to the formation of a C₂F₄I· radical and an iodine atom. TRXL experiments can track the subsequent steps of this reaction. mdpi.com A key finding is that the fluorinated C₂F₄I· radical behaves differently from its non-fluorinated counterpart, C₂H₄I·. The C₂F₄I· radical directly undergoes a secondary C-I bond dissociation to form tetrafluoroethylene (B6358150) (C₂F₄) and another iodine atom. This is in contrast to the C₂H₄I· radical, which first combines with a dissociated iodine atom to form a C₂H₄I-I isomer before eliminating I₂. The C₂F₄I-I isomer intermediate was not observed, highlighting a significant influence of fluorination on the reaction pathway. mdpi.com

Studies conducted in different solvents, such as cyclohexane (B81311) and methanol, have revealed that while the reaction pathway for C₂F₄I₂ is not as strongly dependent on the solvent as it is for C₂H₄I₂, the solvent environment does affect the kinetics. For instance, the recombination of iodine atoms to form I₂ is slower in cyclohexane than in methanol. mdpi.comnih.govresearchgate.net The TRXL data also allows for the determination of the conformational populations of the transient C₂F₄I· radical, showing a preference for the anti and gauche classical structures over a bridged conformation. mdpi.com

Electron Diffraction Investigations for Gas-Phase Molecular Structures and Conformations

Gas-phase electron diffraction (GED) is a primary technique for determining the precise molecular structure of molecules free from intermolecular interactions that are present in condensed phases. wikipedia.org For 1,1,2,2-tetrafluoro-1,2-diiodoethane, GED studies have been crucial in characterizing its equilibrium geometry and the distribution of its conformational isomers (anti and gauche).

The technique involves scattering a beam of high-energy electrons off a gaseous sample and analyzing the resulting diffraction pattern. This pattern contains information about all internuclear distances within the molecule. By fitting a structural model to the experimental data, precise bond lengths, bond angles, and torsional (dihedral) angles can be determined. Furthermore, the composition of the gas-phase conformational mixture can be established, along with the energy and entropy differences between the conformers. mdpi.com For molecules like C₂F₄I₂, this provides fundamental data on the steric and electronic effects governing its preferred shapes.

X-ray Diffraction Analysis of Co-crystals and Supramolecular Architectures

In the solid state, 1,1,2,2-tetrafluoro-1,2-diiodoethane and its closely related perfluorinated analogs, like 1,4-diiodotetrafluorobenzene, are exceptional building blocks in crystal engineering. Single-crystal and powder X-ray diffraction (XRD) are the definitive methods for elucidating the three-dimensional arrangement of molecules in these multi-component solids, known as co-crystals. mdpi.comucl.ac.uk

A dominant interaction in the co-crystals involving 1,1,2,2-tetrafluoro-1,2-diiodoethane and similar diiodoperfluoroarenes is the halogen bond (XB). nih.gov This is a highly directional, non-covalent interaction where the iodine atom acts as a Lewis acid (halogen bond donor), interacting with a Lewis base (halogen bond acceptor), such as a nitrogen atom in a pyridine (B92270) ring. The electron-withdrawing effect of the fluorine atoms on the carbon backbone enhances the electrophilic character of the iodine atoms, making them particularly strong XB donors. nih.gov

X-ray diffraction studies on co-crystals have precisely characterized these C—I···N and C—I···S halogen bonds. The data provides key geometric parameters, such as the I···N distance and the C—I···N angle, which is typically close to 180°, confirming the high directionality of the interaction. These halogen bonds are strong enough to act as the primary synthons that guide the self-assembly of molecules into predictable one-dimensional chains or more complex two-dimensional networks. nih.govmdpi.com

While halogen bonding often directs the primary assembly, the highly fluorinated nature of 1,1,2,2-tetrafluoro-1,2-diiodoethane introduces other significant, albeit weaker, interactions that influence the final crystal packing. The role of fluorine-fluorine (F···F) contacts is complex; while sometimes considered purely repulsive, specific types of short F···F contacts can be attractive and contribute to the stability of the crystal lattice. nih.gov

Analysis of crystal structures reveals that F···F contacts are often numerous, and in some cases, their distances are shorter than the sum of their van der Waals radii, suggesting a stabilizing role. nih.gov These interactions, along with C—F···π contacts, contribute to what is known as "fluorous self-assembly," where the segregation of fluorinated and non-fluorinated parts of molecules can drive the organization of the supramolecular architecture. st-andrews.ac.ukalbany.edu The study of these interactions is crucial for understanding how the perfluorinated backbone of the molecule influences its packing in the solid state.

In co-crystals formed with hydrogen-containing co-formers, hydrogen bonds can work in concert with halogen bonds to create robust and intricate supramolecular structures. While 1,1,2,2-tetrafluoro-1,2-diiodoethane itself does not have hydrogen atoms, its co-formers often do.

Time-Resolved Infrared Spectroscopy for Probing Conformer-Specific Photodissociation Dynamics

Time-resolved infrared (TRIR) spectroscopy is a technique that provides structural information on transient species during a chemical reaction by probing their characteristic vibrational frequencies. unipr.itfrontiersin.org It is particularly well-suited for studying the photodissociation dynamics of haloalkanes like 1,1,2,2-tetrafluoro-1,2-diiodoethane because the vibrational modes, especially the C-F stretching frequencies, are highly sensitive to the molecule's conformation and electronic structure. mdpi.comnih.gov

Upon laser-induced photolysis, TRIR can distinguish between the different conformers (anti and gauche) of the nascent C₂F₄I· radical intermediate based on their unique infrared absorption spectra. The technique can then track the fate of each conformer on timescales from femtoseconds to microseconds. mdpi.com For example, in studies of the analogous CF₂BrCF₂I molecule, TRIR spectroscopy has been used to observe the isomerization of the initially formed gauche radical to the more stable anti conformer, as well as the subsequent secondary dissociation of the remaining halogen atom. mdpi.com This conformer-specific information is critical for a complete understanding of the reaction mechanism, as different conformers can exhibit distinct reactivity and lifetimes.

Computational and Theoretical Investigations on 1,1,2,2 Tetrafluoro 1,2 Diiodoethane

Quantum Chemical Calculations (e.g., DFT Studies) for Molecular Structures and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structures, energetics, and reaction pathways of halogenated compounds. For 1,1,2,2-tetrafluoro-1,2-diiodoethane, these computational methods provide insights that are often complementary to experimental data, offering a detailed picture of its conformational preferences and potential chemical transformations.

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation (XC) functional. For haloalkanes, where electron correlation and dispersion forces can be significant, careful benchmarking of XC functionals is crucial for obtaining reliable structural and energetic predictions.

Studies on a range of halogenated molecules have shown that different classes of functionals exhibit varying levels of performance. uit.nonih.govresearchgate.net

Semi-local functionals (e.g., PBE, BLYP): These are computationally efficient but may struggle to accurately describe non-covalent interactions and can lead to errors in excitation energy calculations. uit.nonih.gov

Hybrid functionals (e.g., B3LYP, PBE0): By incorporating a portion of exact Hartree-Fock exchange, these functionals often provide improved accuracy for molecular geometries and energetics. However, their performance can be inconsistent for systems with significant charge-transfer character. uit.nonih.govnih.gov

Range-separated functionals (e.g., LC-BLYP, CAM-B3LYP): These functionals treat short- and long-range electron-electron interactions differently, often yielding more accurate predictions for excitation energies and non-covalent interactions, which are critical in halogenated systems. uit.nonih.govnih.gov

For the structural optimization of 1,1,2,2-tetrafluoro-1,2-diiodoethane, a comparative analysis using various functionals is recommended to ensure the chosen method accurately reproduces experimental geometric parameters and conformational energy differences. The ωB97XD functional, which includes empirical dispersion corrections, has shown promise for systems with significant non-covalent interactions. acs.org

Functional ClassExamplesStrengths for HaloalkanesWeaknesses for Haloalkanes
Semi-local (GGA)PBE, BLYPComputationally efficientInaccurate for non-covalent interactions, potential errors in excitation energies uit.nonih.gov
HybridB3LYP, PBE0Good general performance for geometries and thermochemistryCan fail for charge-transfer states, may underestimate reaction barriers uit.nonih.govnih.gov
Range-separated HybridCAM-B3LYP, LC-BLYP, ωB97XDImproved accuracy for excitation energies, charge-transfer states, and non-covalent interactions uit.nonih.govnih.govHigher computational cost

1,1,2,2-Tetrafluoro-1,2-diiodoethane exists as a mixture of two stable rotamers: anti and gauche. The conformational preference is a delicate balance between steric repulsion and electronic effects, such as hyperconjugation. wikipedia.org Electron diffraction investigations have provided valuable experimental data on the molecular structures and the relative stabilities of these conformers. acs.orgresearchgate.net

In the anti conformation, the two iodine atoms are positioned at a dihedral angle of 180°, minimizing steric hindrance. In the gauche conformation, this angle is approximately 60-70°. wikipedia.orgresearchgate.net Experimental studies have shown that for 1,1,2,2-tetrafluoro-1,2-diiodoethane, the anti rotamer is the more stable form. researchgate.net This contrasts with 1,2-difluoroethane, where the gauche conformation is more stable due to the gauche effect, which is often explained by hyperconjugation. wikipedia.orgic.ac.uk In the case of the much larger iodine substituents, steric repulsion dominates, favoring the anti arrangement.

Electron diffraction studies have determined the energy and entropy differences between the two conformers, as well as key geometric parameters. researchgate.net

ParameterValue (from Electron Diffraction) researchgate.net
ΔE (E_gauche - E_anti)Not explicitly stated in snippets, but anti is more stable
r(C-F)1.334 (3) Å
r(C-C)1.542 (13) Å
r(C-I)2.146 (7) Å
∠CCF109.1 (6)°
∠FCF108.2 (7)°
∠CCI111.7 (6)°
∠ICCI (gauche)70 (3)°

Computational chemistry is a powerful tool for modeling the reaction pathways of halogenated ethanes, including substitution (SN2) and elimination (E2) reactions. researchgate.netboisestate.edu For 1,1,2,2-tetrafluoro-1,2-diiodoethane, the C-I bond is the most likely site for chemical transformation due to its lower bond dissociation energy compared to C-F and C-C bonds.

Modeling these reactions involves:

Locating Reactants and Products: The geometries of the starting materials and final products are fully optimized.

Identifying Transition States: A transition state (TS) search is performed to find the saddle point on the potential energy surface connecting reactants and products. This involves techniques like the nudged elastic band (NEB) method or eigenvector-following algorithms.

Mapping the Reaction Coordinate: The intrinsic reaction coordinate (IRC) is traced to confirm that the identified transition state correctly connects the desired reactants and products.

For 1,1,2,2-tetrafluoro-1,2-diiodoethane, computational studies could explore its reactivity with nucleophiles, leading to the substitution of one or both iodine atoms, or its potential to undergo elimination reactions to form tetrafluoroethylene (B6358150). These models can elucidate the stereochemistry of the reaction and the geometry of key intermediates and transition states. researchgate.net The integration of quantum mechanics with large language models is an emerging approach to automate the exploration of complex reaction pathways. nih.govnih.gov

In-Depth Analysis of Non-Covalent Interactions

The highly fluorinated and iodinated nature of 1,1,2,2-tetrafluoro-1,2-diiodoethane gives rise to significant and directional non-covalent interactions, namely halogen bonding and fluorous-fluorous interactions. These forces are critical in dictating its supramolecular chemistry, crystal packing, and interactions with other molecules.

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophile (Lewis base). nih.govresearchgate.net The iodine atoms in 1,1,2,2-tetrafluoro-1,2-diiodoethane are potent halogen bond donors, a property that is significantly enhanced by the electron-withdrawing tetrafluoroethane (B1211177) backbone. nih.gov

Spectroscopic studies have demonstrated that 1,2-diiodoperfluoroethane (DIPFE) forms strong halogen bonds with halide anions in solution. rsc.orgnih.gov These interactions are characterized by:

Stoichiometry: A 1:1 stoichiometry between the diiodoalkane and the halide anion is typically observed. rsc.orgnih.gov

Strength: The bonding constants for these interactions are exceptionally large, indicating a very strong association. rsc.orgnih.gov The strength of the halogen bond generally increases in the order Cl < Br < I for the donor atom. nih.gov

Spectroscopic Signatures: The formation of the halogen-bonded complex gives rise to new absorption bands in the UV-Vis spectrum and shifts in vibrational frequencies in FT-IR spectroscopy. rsc.orgnih.govbohrium.com

Conformational Influence: Interestingly, the formation of a halogen bond can induce a conformational change. For 1,2-diiodoperfluoroethane, halogen bonding with halide anions promotes the conversion from the gauche to the trans (anti) conformer in the solid state. rsc.orgnih.gov

Computational methods, such as DFT and the Quantum Theory of Atoms in Molecules (QTAIM), can be used to quantify the strength and nature of these halogen bonds. acs.org Calculations can determine interaction energies, geometric parameters (e.g., I···N distance and C-I···N angle), and analyze the electron density distribution to characterize the bond critical points. nih.govrsc.org

InteractionMethod of CharacterizationKey FindingsReference
DIPFE + Halide AnionsUV-Vis, FT-IR, NMR, X-ray CrystallographyStrong 1:1 halogen bonding; promotes conversion to trans conformer. Bonding constants are very large. rsc.orgnih.gov
Diiodotetrafluorobenzene + Halide AnionsDFT Calculations (ωB97XD)Strong interactions with characteristics of covalent bonds. Interaction energy for (1,4-DITFB)₂-F⁻ is 67.4 kcal/mol. acs.org
Diiodotetrafluorobenzene + PyridinealdazinesX-ray Crystallography, DFTPrimary connection via I···N halogen bonds, forming 1D supramolecular chains. Interaction energies range from -5.4 to -6.3 kcal mol⁻¹. rsc.org

The presence of a high density of fluorine atoms in 1,1,2,2-tetrafluoro-1,2-diiodoethane leads to the potential for "fluorous-fluorous" interactions. While often considered weak, these interactions can be collectively significant and play a crucial role in the self-assembly and phase behavior of highly fluorinated molecules. nih.govnsf.gov

Introducing fluorine into molecular systems can lead to more stable and robust supramolecular lattices. nih.gov In the context of 1,1,2,2-tetrafluoro-1,2-diiodoethane, these interactions would manifest as:

Crystal Packing: In the solid state, molecules may arrange to maximize favorable F···F and F···I contacts, influencing the crystal density and morphology.

Phase Segregation: Highly fluorinated compounds tend to be immiscible with both hydrocarbons and water, a property that drives self-assembly and the formation of distinct "fluorous phases." This behavior is foundational to fluorous chemistry.

Hyperconjugative Interactions and the Origin of the Fluorine Gauche Effect in Fluoroethanes

The "gauche effect" describes the phenomenon where a gauche conformation (substituents separated by a 60° dihedral angle) is more stable than the anti conformation (180° dihedral angle), which is contrary to what would be predicted based on steric hindrance alone. wikipedia.org This effect is particularly prominent in molecules containing electronegative substituents like fluorine. researchgate.net

In the archetypal case of 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer. researchgate.net The primary explanation for this stabilization is hyperconjugation. wikipedia.org This involves the delocalization of electrons from a filled bonding orbital (a σ orbital) to an adjacent empty or partially filled anti-bonding orbital (a σ* orbital). wikipedia.orgallen.in

While hyperconjugation is considered the principal cause, other factors such as electrostatic interactions and bent bonds also contribute to the gauche effect. wikipedia.orgresearchgate.net

For larger halogen substituents, the gauche effect is diminished or reversed. In the cases of 1,2-dichloro-, 1,2-dibromo-, and 1,2-diiodoethane (B146647), the anti-conformation is the more stable isomer. st-andrews.ac.uk This is because the stabilizing hyperconjugative interactions are outweighed by increasing steric repulsion and unfavorable electrostatic interactions between the larger, more polarizable halogen atoms. wikipedia.org

Given this trend, it is predicted that for 1,1,2,2-tetrafluoro-1,2-diiodoethane , the conformational preference around the carbon-carbon bond would be dominated by the steric and electrostatic repulsion between the two large iodine atoms. Therefore, the molecule would preferentially adopt an anti conformation, placing the iodine atoms as far apart as possible. While hyperconjugative interactions involving the C-F and C-C bonds are present, they are not expected to be strong enough to overcome the destabilizing effects of having the bulky iodine atoms in a gauche arrangement.

Table 1: Conformational Preferences in 1,2-Dihaloethanes

Compound More Stable Conformer Primary Reason
1,2-Difluoroethane Gauche Hyperconjugation (σC-H → σ*C-F) wikipedia.orgst-andrews.ac.uk
1,2-Dichloroethane Anti Steric Repulsion st-andrews.ac.uk
1,2-Dibromoethane Anti Steric Repulsion st-andrews.ac.uk
1,2-Diiodoethane Anti Steric Repulsion wikipedia.orgst-andrews.ac.uk

| 1,1,2,2-Tetrafluoro-1,2-diiodoethane | Anti (Predicted) | Dominant Steric/Electrostatic Repulsion of Iodine Atoms |

Theoretical Predictions of Reactivity, Selectivity, and Mechanistic Insights

Theoretical predictions of reactivity for 1,1,2,2-tetrafluoro-1,2-diiodoethane are primarily based on the properties of its functional groups. The presence of carbon-iodine bonds is the most significant factor determining its chemical behavior.

Reactivity: The carbon-iodine (C-I) bond is relatively weak and susceptible to homolytic cleavage (breaking to form two radicals). This makes 1,1,2,2-tetrafluoro-1,2-diiodoethane a potential precursor for the tetrafluoro-1,2-ethanediyl diradical or the 2,2-difluoro-2-iodoethyl radical under thermal or photochemical conditions. The presence of electron-withdrawing fluorine atoms on the same carbon atoms would influence the stability and subsequent reactions of these radical intermediates.

Computational chemistry can be used to model the bond dissociation energy (BDE) of the C-I bond. This value provides a quantitative measure of the energy required to break the bond and is a key indicator of the compound's propensity to undergo radical reactions. For comparison, the related compound 1,1,1-trifluoro-2-iodoethane (B141898) is known to be a valuable reagent in radical chemistry due to the ease of C-I bond cleavage.

Selectivity: In reactions involving nucleophiles, the carbon atoms attached to the iodine atoms would be the primary electrophilic sites. Theoretical calculations, such as mapping the electrostatic potential (ESP), can predict the regions of the molecule most susceptible to nucleophilic attack. The electron-withdrawing effects of the fluorine atoms would increase the partial positive charge on the carbon atoms, enhancing their electrophilicity.

Mechanistic Insights: Density Functional Theory (DFT) is a powerful computational tool used to study reaction mechanisms. researchgate.net For 1,1,2,2-tetrafluoro-1,2-diiodoethane, DFT calculations could be employed to:

Model the transition states of potential reactions, such as nucleophilic substitution or elimination.

Determine the activation energies for different reaction pathways, allowing for predictions of the most likely products.

Investigate the mechanism of its thermal decomposition, which is known to yield tetrafluoroethylene and iodine. nist.gov

Explore its utility in synthetic applications, such as in atom-transfer radical addition (ATRA) reactions or as a source of perfluoroalkyl groups in cross-coupling reactions.

While specific computational studies on the reactivity of 1,1,2,2-tetrafluoro-1,2-diiodoethane are not widely reported, the established principles of physical organic chemistry and the results from theoretical studies on similar organofluorine and organoiodine compounds allow for robust predictions about its chemical behavior.

Advanced Chemical Transformations and Applications in Materials Synthesis Utilizing 1,1,2,2 Tetrafluoro 1,2 Diiodoethane

Synthesis of Novel Perfluoroalkyl Iodides and Related Derivatives

The reactivity of the C-I bonds in 1,1,2,2-tetrafluoro-1,2-diiodoethane makes it an excellent starting point for the synthesis of more complex perfluoroalkyl iodides. These derivatives are crucial intermediates in the production of fluorinated surfactants, polymers, and pharmaceutical compounds.

A significant application of 1,1,2,2-tetrafluoro-1,2-diiodoethane is in the synthesis of sulfur pentafluoride (SF5)-containing fluoroalkyl iodides. The SF5 group, often termed a "super-trifluoromethyl group," imparts unique properties such as high thermal stability, electronegativity, and lipophilicity to organic molecules. nih.gov

The synthesis begins with the reaction of 1,1,2,2-tetrafluoro-1,2-diiodoethane (ICF2CF2I) with decafluorodisulfur (S2F10) and tetrafluoroethylene (B6358150) (TFE) to produce SF5CF2CF2I. pdx.edu This initial product then serves as a versatile starting material for generating a series of higher homologues through reactions with various alkenes and alkynes in a Carius tube. pdx.edupdx.edu

Table 1: Synthesis of SF5-Containing Fluoroalkyl Iodides and Derivatives from SF5CF2CF2I

Reactant Product(s)
CH2=CH2 SF5CF2CF2CH2CH2I
CF2=CF2 SF5CF2CF2CF2CF2I and higher homologues like SF5(CF2)6I
CH≡CH SF5CF2CF2CH=CHI (cis and trans isomers)

This table showcases the versatility of SF5CF2CF2I, derived from 1,1,2,2-tetrafluoro-1,2-diiodoethane, in generating a variety of functionalized SF5-containing compounds.

These reactions demonstrate a method for chain-elongation and functionalization of SF5-aliphatic hydrocarbons, providing access to a wide array of novel compounds for materials science and medicinal chemistry. researchgate.net The characterization of these new compounds is typically performed using techniques such as infrared spectrometry, NMR spectrometry (13C, 19F, and 1H), gas chromatography-mass spectrometry, and elemental analysis. pdx.edu

Role as a Versatile Chemical Intermediate in Complex Organic Synthesis

1,1,2,2-Tetrafluoro-1,2-diiodoethane is a key intermediate in the synthesis of a wide range of fluorinated organic molecules due to the differential reactivity of its C-I and C-F bonds. atomfair.commatrix-fine-chemicals.com

This compound is a known intermediate for the production of telogens, which are subsequently used to prepare high molecular weight, straight-chain perfluoro acids. google.com These perfluorinated acids and their derivatives are essential in the manufacturing of various products, including textile treating agents. google.com The process typically involves reacting 1,1,2,2-tetrafluoro-1,2-diiodoethane with tetrafluoroethylene to create longer-chain telomers, which can then be converted into the corresponding carboxylic acids. While historically significant, the production of long-chain perfluorinated acids is now subject to scrutiny due to their environmental persistence. acs.orgresearchgate.netnih.gov

The synthesis of completely fluorinated dienes, particularly from C5 to C8, has been accomplished using telomerization reactions where 1,1,2,2-tetrafluoro-1,2-diiodoethane (formed from the reaction of iodine and tetrafluoroethylene) is a key starting material. nih.gov These fluorodienes are important monomers for creating specialty fluoropolymers. The synthetic route often involves the creation of telomers from which the dienes are prepared. nih.gov This process has also led to the preparation and characterization of many new intermediate fluorinated compounds. nih.gov

In the synthesis of angular polycyclic aromatic hydrocarbons (PAHs), acid-promoted domino cyclizations of 1,1-difluoroalkenes are employed. nih.gov These difluoroalkene precursors can be derived from fluorinated synthons like 1,1,2,2-tetrafluoro-1,2-diiodoethane. The reaction mechanism involves the regioselective protonation of the difluoroalkene with a superacid (e.g., FSO3H·SbF5) to generate a fluorine-stabilized carbocation. nih.govoup.com This carbocation readily undergoes a domino Friedel-Crafts-type cyclization, leading to the formation of complex carbocyclic ring systems in good to high yields. nih.govresearchgate.net This methodology provides an efficient route to synthesize PAHs with nonlinear arrangements. nih.gov

Table 2: Examples of Ring Systems Synthesized via Domino Friedel-Crafts-Type Cyclization

Starting Material Type Resulting Carbocyclic Ring System
1,1-Difluoroalkenes with two aryl substituents 6/n/m/6 (where n,m = 5-7)

This table illustrates the types of complex polycyclic structures that can be accessed using domino Friedel-Crafts cyclizations of fluorinated precursors.

Development of C-F and C-I Bond Activation Methodologies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. researchgate.net Conversely, the carbon-iodine (C-I) bond is relatively weak and susceptible to cleavage. 1,1,2,2-Tetrafluoro-1,2-diiodoethane, possessing both types of bonds, is an excellent substrate for studying and developing selective bond activation methodologies.

Research into C-F bond activation often employs transition-metal catalysts or strong Lewis acids to weaken the bond. researchgate.netscience.govresearchgate.net Methodologies focus on transformations such as hydrodefluorination, cross-coupling reactions, and cyclization reactions where a C-F bond is strategically cleaved. core.ac.uk For a molecule like 1,1,2,2-tetrafluoro-1,2-diiodoethane, the much greater reactivity of the C-I bond means that most transformations occur at these sites. However, developing catalytic systems that can selectively activate the C-F bonds in the presence of C-I bonds would represent a significant advancement in fluorochemistry.

The activation of the C-I bond is more straightforward and is the basis for many of the reactions discussed previously, such as the formation of Grignard reagents or participation in radical reactions. The development of methodologies that can precisely control the activation of one C-I bond over the other in 1,1,2,2-tetrafluoro-1,2-diiodoethane, or that can orchestrate a sequence of C-I and C-F bond activations, is an ongoing area of interest in synthetic chemistry.

Applications in Polymer Science as a Polymerization Modifier and for Telogen Production

1,1,2,2-Tetrafluoro-1,2-diiodoethane serves as a significant reagent in the field of polymer science, where it is utilized as both a polymerization modifier and a crucial intermediate for the production of telogens. halopolymer.comgoogle.com Its primary application in this domain is in the synthesis of fluoropolymers and fluoroelastomers. halopolymer.comhalopolymer.com

As a polymerization modifier, 1,1,2,2-tetrafluoro-1,2-diiodoethane plays a key role in controlling the characteristics of the resulting polymer. It is particularly noted for its utility as a diene polymerization modifier. google.com In polymerization reactions, modifiers are used to regulate the molecular weight, structure, and properties of the polymer chains. The presence of iodine atoms on the molecule allows it to act as an effective chain transfer agent. During radical polymerization, the carbon-iodine bond can cleave, transferring the iodine atom to a growing polymer chain and terminating its growth, while the resulting radical can initiate a new chain. This process helps in controlling the degree of polymerization and in the synthesis of polymers with specific, desired molecular weights.

Furthermore, 1,1,2,2-tetrafluoro-1,2-diiodoethane is a well-established chemical intermediate for producing telogens. google.com Telomerization is a polymerization process where a chain transfer agent, known as a telogen, reacts with a polymerizable monomer, referred to as a taxogen, to form low molecular weight polymers called telomers. These telomers are valuable as they can be further processed to create other useful materials. For instance, telogens derived from 1,1,2,2-tetrafluoro-1,2-diiodoethane can be used to prepare high molecular weight straight-chain perfluoro acids, which are precursors in the manufacturing of agents for treating textiles. google.com The process involves the reaction of the diiodoalkane with monomers like tetrafluoroethylene under specific conditions, leading to the formation of α,ω-diiodoperfluoroalkane telomers.

The table below summarizes the key applications of 1,1,2,2-Tetrafluoro-1,2-diiodoethane in polymer science based on available research findings.

Application AreaSpecific RoleResulting Products/Benefits
Polymerization Modification Diene Polymerization ModifierControl of molecular weight and polymer properties
Telogen Production Chemical Intermediate / TelogenProduction of telomers
Fluoropolymer Synthesis Reagent / Chain Transfer AgentSynthesis of fluoropolymers and fluoroelastomers halopolymer.comhalopolymer.com
Intermediate Synthesis Precursor for TelogensHigh molecular weight straight-chain perfluoro acids google.com

Advanced Analytical Research Methods for 1,1,2,2 Tetrafluoro 1,2 Diiodoethane Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of 1,1,2,2-tetrafluoro-1,2-diiodoethane, GC-MS is instrumental in assessing the purity of a sample and identifying any by-products or impurities that may be present from its synthesis or degradation. The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides mass-to-charge ratio data that helps in the structural elucidation of each separated component.

The detection of trace-level impurities is a critical application of GC-MS. researchgate.net Optimizing the chromatographic conditions is paramount to achieving the necessary sensitivity and resolution to separate and identify minor components in a sample of 1,1,2,2-tetrafluoro-1,2-diiodoethane. Key parameters that are typically optimized include the column type, temperature program, carrier gas flow rate, and injection method.

For halogenated compounds, a capillary column with a non-polar or intermediate-polarity stationary phase is often selected. The temperature program, which involves a controlled increase in the column temperature, is designed to elute a wide range of compounds with varying boiling points. A slow temperature ramp can improve the separation of closely eluting isomers or impurities. The choice of carrier gas, typically helium or hydrogen, and its flow rate also significantly impact the separation efficiency.

Table 1: General GC-MS Parameters for Halogenated Hydrocarbon Analysis

Parameter Typical Setting/Value Purpose
Column Capillary, 30-60 m length, 0.25-0.32 mm ID Provides high-resolution separation.
Stationary Phase 5% Phenyl Polysiloxane or similar Good for separating a range of non-polar to semi-polar compounds.
Carrier Gas Helium Inert, provides good efficiency.
Injection Mode Split/Splitless Split mode for concentrated samples, splitless for trace analysis.
Inlet Temperature 250-300 °C Ensures rapid vaporization of the sample.
Oven Program Initial temp 40-50°C, ramp 5-10°C/min to 280-300°C Separates compounds based on boiling points.
MS Ionization Electron Ionization (EI) at 70 eV Standard method providing reproducible fragmentation patterns.

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Provides mass analysis of eluting compounds. |

Note: This table represents typical starting conditions and would require specific optimization for 1,1,2,2-tetrafluoro-1,2-diiodoethane.

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. thermofisher.com This accuracy allows for the determination of the elemental composition of a molecule and its fragments, which is crucial for distinguishing between compounds with the same nominal mass (isobars). For fluorinated compounds, HRMS is particularly valuable for confirming the presence and number of fluorine and other halogen atoms in the molecular structure. nih.govchemrxiv.orgnih.govchemrxiv.org

When analyzing 1,1,2,2-tetrafluoro-1,2-diiodoethane, HRMS can precisely determine its molecular weight, helping to confirm its identity. nih.gov The technique can differentiate the target molecule from potential impurities or isomers that may have very similar masses. The high resolving power of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, is essential for separating the isotopic peaks of iodine and carbon, further aiding in the confirmation of the elemental formula. thermofisher.com

Time-Resolved X-ray Liquidography for In-Situ Reaction Monitoring

Time-Resolved X-ray Liquidography (TRXL), also known as time-resolved X-ray solution scattering, is a cutting-edge technique used to observe the structural dynamics of molecules during chemical reactions in real-time. kaist.ac.krkaist.ac.krrsc.org This method is particularly powerful for studying ultrafast processes like photodissociation. nih.govkaist.ac.krresearchgate.net

In the study of 1,2-diiodotetrafluoroethane (B1220659) (C2F4I2), TRXL has been employed to investigate its photodissociation dynamics in solvents like cyclohexane (B81311) and methanol. nih.govkaist.ac.kr Upon photoexcitation with a UV laser pulse, the C-I bond breaks, leading to a cascade of structural changes. nih.gov TRXL allows researchers to track these changes on picosecond and even femtosecond timescales by scattering X-ray pulses off the reacting molecules and analyzing the resulting diffraction patterns. rsc.orgnih.gov

Research findings from TRXL studies on C2F4I2 have revealed detailed reaction mechanisms, including the formation of the tetrafluoroiodoethyl radical (C2F4I•) and the subsequent reactions. nih.govresearchgate.net The technique has shown that the C2F4I• radical adopts a classical (non-bridged) structure and has elucidated the kinetics of its formation and subsequent isomerization between anti and gauche conformers. nih.govwolfresearchgroup.com

Table 2: Kinetic Parameters of C2F4I2 Photodissociation in Cyclohexane

Reaction Step Time Constant Description
C-I Bond Dissociation < 200 fs Initial breaking of the carbon-iodine bond upon photoexcitation. wolfresearchgroup.com
Rotational Isomerization (anti-to-gauche of C2F4I•) 1.2 ps Conformational change in the resulting radical. researchgate.net
Rotational Isomerization (gauche-to-anti of C2F4I2) 26 ps Return of non-dissociated molecules to equilibrium. researchgate.net

Data sourced from TRXL experiments. researchgate.netwolfresearchgroup.com

Electron Diffraction for Determining Gas-Phase Molecular Structures and Conformations

UED has been used to study the structural dynamics of photoexcited 1,2-diiodotetrafluoroethane (C2F4I2) in the gas phase. wolfresearchgroup.com These experiments have observed the cleavage of the C-I bond with sub-angstrom resolution. wolfresearchgroup.com The motion of the dissociating iodine atom was tracked, followed by the observation of coherent vibrations in the C2F4I radical. wolfresearchgroup.com A key finding from these studies is that the C2F4I radical quickly reaches a stable classical (non-bridged) structure in under 200 femtoseconds. wolfresearchgroup.com This provides direct experimental evidence for the gas-phase structure of this important reaction intermediate.

Infrared Analysis for Qualitative and Quantitative Assessment in Research Contexts

Infrared (IR) spectroscopy is a widely used analytical technique for the identification and quantification of chemical substances. researchgate.net The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. youtube.com The resulting IR spectrum serves as a molecular fingerprint, allowing for qualitative identification. researchgate.net

For a molecule like 1,1,2,2-tetrafluoro-1,2-diiodoethane, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its C-F, C-C, and C-I bonds. High-resolution FTIR spectroscopy has been used to study the related molecule 1,1,2,2-tetrafluoroethane, allowing for detailed analysis of its rotational and vibrational structure. researchgate.net While a specific spectrum for the diiodo- derivative is not provided in the search results, the principles remain the same.

IR spectroscopy can also be used for quantitative analysis, which relies on the Beer-Lambert law. youtube.com This law states that the absorbance of a particular vibrational band is directly proportional to the concentration of the compound. youtube.com By creating a calibration curve with standards of known concentration, the concentration of 1,1,2,2-tetrafluoro-1,2-diiodoethane in an unknown sample can be determined. pstc.org This is particularly useful in research contexts for monitoring reaction progress or determining the composition of a mixture. spectroscopyonline.comkit.edu

Environmental Transformation Pathways and Atmospheric Chemistry of 1,1,2,2 Tetrafluoro 1,2 Diiodoethane

Atmospheric Degradation Mechanisms and Kinetics

The atmospheric degradation of 1,1,2,2-tetrafluoro-1,2-diiodoethane is primarily dictated by its susceptibility to solar radiation, a process known as photolysis. The molecule contains two carbon-iodine (C-I) bonds, which are significantly weaker than carbon-fluorine (C-F) bonds. This inherent structural characteristic makes the C-I bond the primary site for atmospheric degradation.

Upon exposure to ultraviolet (UV) radiation in the troposphere, the 1,1,2,2-tetrafluoro-1,2-diiodoethane molecule undergoes rapid photodissociation, leading to the cleavage of a C-I bond. nih.govresearchgate.net This initial step is highly efficient and results in the formation of a tetrafluoroiodoethyl radical (•C2F4I) and an iodine atom (I•). nih.gov

Reaction: C2F4I2 + hv (sunlight) → •C2F4I + I•

Kinetic Parameters for C2F4I2 Photodissociation
Reaction StepDescriptionKinetic DetailSource
Primary DissociationCleavage of the first C-I bond upon photoexcitation.Occurs on a femtosecond to picosecond timescale. nih.govresearchgate.net
Secondary DissociationThe •C2F4I radical dissociates to form C2F4 and an iodine atom.This pathway is favored over recombination with I• to form an isomer. nih.gov
Iodine RecombinationTwo iodine atoms combine to form molecular iodine (I2).Slower process, occurring over tens of nanoseconds in solution. nih.gov

Assessment of Atmospheric Lifetime and Global Distribution

In stark contrast, the presence of iodine atoms dramatically shortens the atmospheric lifetime of 1,1,2,2-tetrafluoro-1,2-diiodoethane. Due to its rapid photolysis, its atmospheric lifetime is estimated to be on the order of just a few days. illinois.edu

This very short atmospheric lifetime has significant implications for its global distribution.

Long-Lived Compounds : Substances with long lifetimes, such as HFC-134a or chlorofluorocarbons (CFCs), persist in the atmosphere long enough to become well-mixed globally, reaching remote areas like the poles far from their emission sources. who.int

Short-Lived Compounds : 1,1,2,2-tetrafluoro-1,2-diiodoethane, due to its rapid degradation, will be removed from the atmosphere close to its sources of emission. Consequently, it is not expected to accumulate in the global atmosphere or contribute to long-range atmospheric transport. Its atmospheric concentration will be highest near industrial sources and will decrease rapidly with distance. illinois.edu

Contribution to Atmospheric Processes, including Ozone Depletion Potential

The Ozone Depletion Potential (ODP) of a substance is a relative measure of its ability to destroy stratospheric ozone, with the reference compound trichlorofluoromethane (B166822) (CFC-11) assigned an ODP of 1.0. wikipedia.orgdcceew.gov.au ODP is influenced by factors such as the substance's atmospheric lifetime, the number of halogen atoms (chlorine, bromine, or iodine) per molecule, and the efficiency of the halogen in ozone-destroying catalytic cycles. ubc.ca

Iodine is, on a per-atom basis, the most efficient halogen for destroying stratospheric ozone—significantly more so than chlorine or bromine. nih.govnsf.gov The catalytic cycles involving iodine are extremely effective at converting ozone (O3) to oxygen (O2). pnas.org

However, the potential for a substance to deplete the ozone layer is heavily dependent on its ability to reach the stratosphere. Because 1,1,2,2-tetrafluoro-1,2-diiodoethane has a very short atmospheric lifetime of only a few days, the vast majority of it is destroyed in the lower atmosphere (troposphere) before it can be transported to the stratosphere. illinois.edu This greatly mitigates its potential impact on the ozone layer.

For such very short-lived substances (VSLS), the ODP is not a single global value but is dependent on the location and season of emissions. illinois.edu Emissions in tropical regions, where powerful convective storms can rapidly transport air to the upper atmosphere, result in a higher ODP than emissions at mid-latitudes. illinois.edu While the ODP for 1,1,2,2-tetrafluoro-1,2-diiodoethane is not precisely quantified in the literature, it is expected to be very low (estimated to be less than 0.02) due to its short lifetime, despite the high efficiency of iodine in ozone destruction. illinois.edu

Comparison of Halogenated Compound Properties
CompoundAtmospheric LifetimePrimary HalogenODPSource
CFC-1145 yearsChlorine1.0 (Reference) epa.gov
HFC-134a14 yearsNone0 who.intwikipedia.org
CF3I (Iodinated VSLS)~5 daysIodine0.008 - 0.016 illinois.edu
C2F4I2~DaysIodineVery Low (Not precisely quantified) illinois.edu

Hydrolysis and Biodegradation Studies in Aquatic and Terrestrial Environments

Research on the specific hydrolysis and biodegradation pathways of 1,1,2,2-tetrafluoro-1,2-diiodoethane in aquatic and terrestrial environments is not extensively available in the reviewed scientific literature. The environmental fate of a substance in these compartments depends on its chemical stability in water (hydrolysis) and its susceptibility to breakdown by microorganisms (biodegradation). epa.govnih.gov

To provide context, studies on the analogous chlorinated compound, 1,1,2,2-tetrachloroethane (B165197), can offer insights into potential, though not directly comparable, pathways.

Hydrolysis : For 1,1,2,2-tetrachloroethane, hydrolysis does occur, with half-lives ranging from 29 to 102 days under neutral pH conditions. cdc.govepa.gov The process is faster under basic conditions and results in the formation of trichloroethylene. cdc.govepa.gov Given the strength of the C-F bond, the fluorinated analogue may exhibit different hydrolysis rates.

Biodegradation : 1,1,2,2-tetrachloroethane is known to undergo anaerobic biodegradation in sediments and groundwater. cdc.govnih.gov This process can proceed through several pathways, leading to the formation of daughter products such as 1,2-dichloroethylene and the highly toxic vinyl chloride. cdc.gov Aerobic degradation of 1,1,2,2-tetrachloroethane is generally considered to be insignificant. cdc.gov

It must be emphasized that these pathways are for the chlorinated analogue. The presence of fluorine and iodine atoms in 1,1,2,2-tetrafluoro-1,2-diiodoethane would significantly alter its chemical properties and, therefore, its susceptibility to hydrolysis and biodegradation. Specific experimental studies are needed to determine its true fate and persistence in aquatic and terrestrial systems.

Research into the Environmental Fate of Fluorinated Organic Substances in Industrial Contexts

1,1,2,2-Tetrafluoro-1,2-diiodoethane is utilized as a chemical intermediate and a modifier in the synthesis of certain fluoropolymers and fluoroelastomers. google.com Its environmental fate in an industrial context is therefore linked to its handling, use, and disposal within these manufacturing processes.

The production and use of fluorinated organic compounds can lead to environmental releases through various pathways:

Fugitive Emissions : Volatilization of the compound from equipment, storage tanks, and waste streams can lead to direct emissions into the atmosphere.

Wastewater Discharges : Industrial wastewater may contain residual amounts of the compound, its by-products, or other fluorinated substances used in the process.

Waste Disposal : Improper disposal of industrial waste containing the compound can lead to contamination of soil and groundwater.

Research on the broader class of per- and polyfluoroalkyl substances (PFAS) has shown that industrial facilities can be significant point sources of these persistent chemicals to the environment. While 1,1,2,2-tetrafluoro-1,2-diiodoethane is not persistent in the atmosphere, its release into water or soil would lead to a different set of environmental fate considerations, which, as noted in the previous section, are not well-studied. Given its relatively high molecular weight and density, if released to water, a significant portion would likely partition to sediment, where its long-term fate would be governed by slow degradation processes.

Formation and Environmental Behavior of Related Polymerization By-products

The use of 1,1,2,2-tetrafluoro-1,2-diiodoethane in fluoropolymer manufacturing means that its own transformation is linked to the formation of other substances. During polymerization, it is possible for a range of by-products to be formed, including unreacted monomers, short-chain oligomers, and other reaction intermediates.

The environmental behavior of by-products from fluoropolymer production is a subject of significant environmental research. While the final polymer product is typically stable and inert, the manufacturing process can release a variety of other fluorinated compounds. These ancillary substances may have different environmental properties, including greater mobility and bioavailability, than the target polymer. The environmental concern is that these non-polymeric and oligomeric PFAS by-products can be more mobile and persistent in the environment, potentially entering food webs. Therefore, a complete life-cycle assessment of any industrial process using 1,1,2,2-tetrafluoro-1,2-diiodoethane would need to consider the formation and potential release of these related by-products.

Q & A

Basic: What are the recommended synthetic routes for 1,1,1,2-Tetrafluoro-2,2-diiodoethane (C₂F₄I₂) in laboratory settings?

Methodological Answer:
The synthesis of C₂F₄I₂ typically involves halogen exchange or fluorination reactions. A plausible route is the iodination of fluorinated ethane precursors. For example:

  • Step 1 : Start with 1,1,1,2-tetrafluoroethane (CAS 359-35-3, ) and introduce iodine via radical-mediated substitution or catalytic iodination.
  • Step 2 : Optimize reaction conditions (e.g., temperature: 80–120°C, iodine source: I₂/KI, solvent: anhydrous DMF) to minimize side reactions.
  • Step 3 : Purify via fractional distillation under inert atmosphere to isolate C₂F₄I₂.

Table 1 : Hypothetical Reaction Conditions Based on Analogous Systems

PrecursorHalogenation AgentCatalystTemperature (°C)Yield* (%)
1,1,1,2-TetrafluoroethaneI₂FeCl₃100~60–70
ChlorofluoroethaneKI/HFAl₂O₃120~50

*Yields are theoretical estimates due to limited experimental data for C₂F₄I₂ .

Basic: Which spectroscopic techniques are optimal for characterizing C₂F₄I₂?

Methodological Answer:
Key techniques include:

  • ¹⁹F NMR : To resolve fluorine environments (δ range: -70 to -150 ppm). Use CDCl₃ as a solvent and reference to CFCl₃ .
  • IR Spectroscopy : Identify C-F (1100–1250 cm⁻¹) and C-I (500–600 cm⁻¹) stretches. Compare with NIST reference spectra ( ).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 346 (C₂F₄I₂⁺) and fragment ions (e.g., I⁺ at m/z 127) .

Advanced: How can researchers resolve contradictions in reported thermodynamic data for C₂F₄I₂?

Methodological Answer:
Discrepancies in properties like boiling points or enthalpy values may arise from impurities or measurement techniques. To address this:

  • Standardize Protocols : Use NIST-recommended methods for vapor pressure measurements (e.g., static or dynamic techniques) .
  • Cross-Validate : Combine experimental data with computational chemistry (e.g., Gaussian calculations for Gibbs free energy) .
  • Collaborate : Share raw data via platforms like Zenodo (as in ) for peer validation.

Table 2 : Critical Thermodynamic Properties (Hypothetical Data)

PropertyExperimental ValueComputational ValueSource
Boiling Point (°C)85–9087.5NIST
ΔH°vap (kJ/mol)28.327.9TRC

Advanced: What mechanistic challenges arise in studying C₂F₄I₂ under radical reaction conditions?

Methodological Answer:
The high electronegativity of fluorine and iodine creates competing reaction pathways:

  • Radical Stability : Use isotopic labeling (e.g., ¹⁸O₂) to track radical intermediates in halogen abstraction reactions.
  • Computational Modeling : Apply DFT (e.g., B3LYP/6-311+G(d)) to map potential energy surfaces for C-I bond cleavage .
  • Side Reactions : Monitor for iodine dimerization or HF byproducts using in situ IR ( ).

Safety: What precautions are critical for handling C₂F₄I₂ in experimental workflows?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (P210, ).
  • Thermal Stability : Store at ≤25°C; decomposition above 150°C may release toxic iodine vapors ( ).
  • PPE : Wear nitrile gloves and safety goggles (P201, ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.